7-bromo-4-(bromomethyl)-2h-chromen-2-one
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Overview
Description
7-bromo-4-(bromomethyl)-2h-chromen-2-one is a brominated derivative of chromen-2-one, also known as coumarin. This compound is characterized by the presence of two bromine atoms, one at the 7th position and another at the 4th position as a bromomethyl group. Coumarins are a class of organic compounds known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-bromo-4-(bromomethyl)-2h-chromen-2-one typically involves the bromination of chromen-2-one derivatives. One common method is the bromination of 4-methylcoumarin using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. The reaction is usually carried out in an inert solvent such as carbon tetrachloride or chloroform at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, green chemistry approaches, such as using environmentally friendly solvents and catalysts, are being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: 7-bromo-4-(bromomethyl)-2h-chromen-2-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group at the 4th position is highly reactive towards nucleophiles, leading to substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.
Coupling Reactions: It can participate in coupling reactions with various nucleophiles to form complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions are common reducing agents.
Major Products:
Substitution Reactions: Products include azides, thiocyanates, and amines.
Oxidation Products: Carboxylic acids.
Reduction Products: Alcohols.
Scientific Research Applications
7-bromo-4-(bromomethyl)-2h-chromen-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, optical brighteners, and other industrial chemicals
Mechanism of Action
The mechanism of action of 7-bromo-4-(bromomethyl)-2h-chromen-2-one involves its interaction with various molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzymes or disruption of cellular processes. The compound’s ability to undergo redox reactions also contributes to its biological activity by generating reactive oxygen species (ROS) that can induce oxidative stress in cells .
Comparison with Similar Compounds
- 4-Bromo-2-nitrobenzoic acid
- 7-Bromo-4-hydroxycoumarin
- 7-Bromochroman-4-one
Comparison: 7-bromo-4-(bromomethyl)-2h-chromen-2-one is unique due to the presence of both bromine atoms, which enhances its reactivity and potential biological activity. Compared to similar compounds, it offers a broader range of chemical reactions and applications. For instance, 7-Bromo-4-hydroxycoumarin lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions .
Properties
IUPAC Name |
7-bromo-4-(bromomethyl)chromen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Br2O2/c11-5-6-3-10(13)14-9-4-7(12)1-2-8(6)9/h1-4H,5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYIQHWNVXGYRKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)OC(=O)C=C2CBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Br2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.96 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1501118-77-9 |
Source
|
Record name | 7-bromo-4-(bromomethyl)-2H-chromen-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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